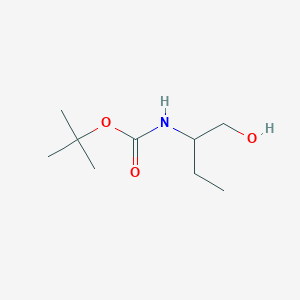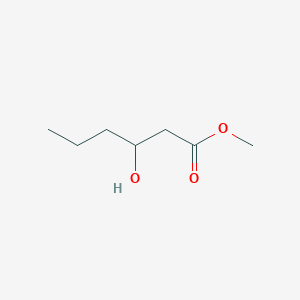
5-Hydroxymethyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-2-thioxoimidazolidin-4-one, also known as Thymine-2-thiol, is a heterocyclic compound that contains sulfur. It is a derivative of thymine, which is one of the four nucleotide bases that make up DNA. Thymine-2-thiol has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of thymine-2-thiol is not fully understood, but it is believed to involve the formation of covalent bonds with the active sites of enzymes that are involved in DNA replication and repair. This results in the inhibition of their activity, which can lead to the suppression of tumor growth and other disease processes.
Effets Biochimiques Et Physiologiques
5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in DNA replication and repair, which can lead to the suppression of tumor growth and other disease processes. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using thymine-2-thiol in lab experiments is its ability to inhibit the activity of enzymes that are involved in DNA replication and repair. This makes it a potential candidate for the development of new drugs that target these enzymes. However, one limitation of using thymine-2-thiol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are a number of future directions for research on thymine-2-thiol. One potential direction is the development of new drugs that target the enzymes that it inhibits. Another potential direction is the investigation of its antioxidant properties and its potential applications in the treatment of diseases that are caused by oxidative damage. Additionally, further research is needed to fully understand the mechanism of action of thymine-2-thiol and how it interacts with other molecules in the body.
Méthodes De Synthèse
5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol can be synthesized through a multi-step process involving the reaction of thymine with various reagents. One common method involves the reaction of thymine with Lawesson's reagent, which results in the formation of thymine-2-thiol. Other methods involve the use of different sulfur-containing reagents such as thiourea or thionyl chloride.
Applications De Recherche Scientifique
5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where it has been shown to inhibit the activity of various enzymes that are involved in DNA replication and repair. This makes it a potential candidate for the development of new drugs that target these enzymes.
Propriétés
Numéro CAS |
130629-17-3 |
|---|---|
Nom du produit |
5-Hydroxymethyl-2-thioxoimidazolidin-4-one |
Formule moléculaire |
C4H6N2O2S |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C4H6N2O2S/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9) |
Clé InChI |
IKIMWEGULUJOCG-UHFFFAOYSA-N |
SMILES isomérique |
C(C1C(=O)NC(=N1)S)O |
SMILES |
C(C1C(=O)NC(=S)N1)O |
SMILES canonique |
C(C1C(=O)NC(=N1)S)O |
Synonymes |
4-Imidazolidinone, 5-(hydroxymethyl)-2-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



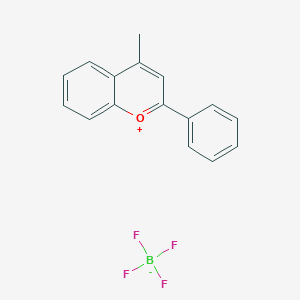
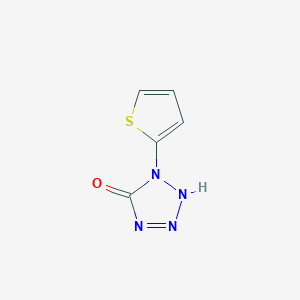
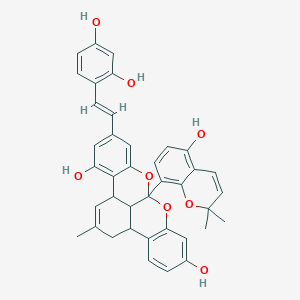
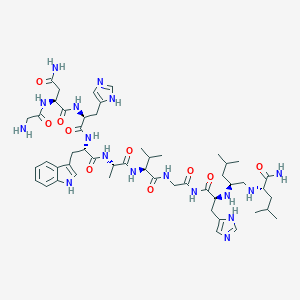
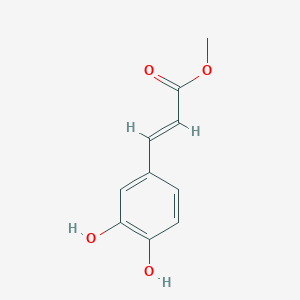
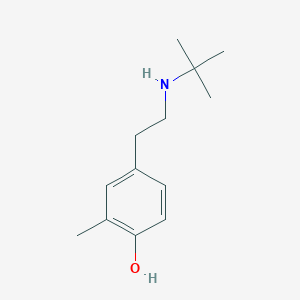

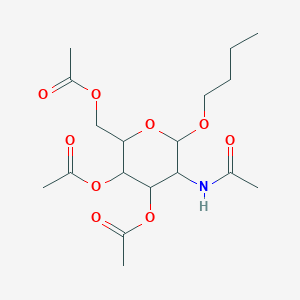
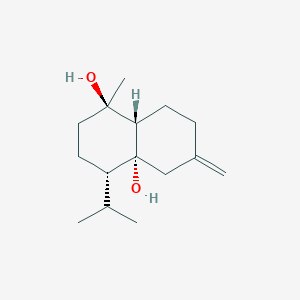
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

